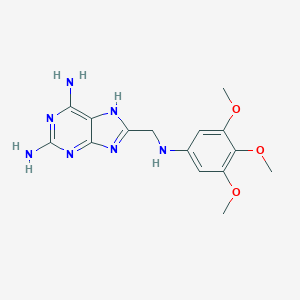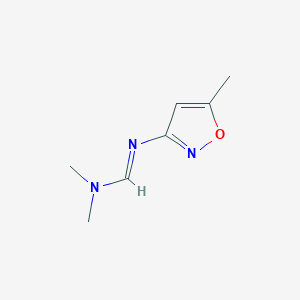
1-Methyl-4(1H)-pyridinone
Overview
Description
1-Methyl-4(1H)-pyridinone, also known as N-Methyl-4-pyridone-3-carboxamide (4PY) is a heterocyclic compound with a pyridine ring. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals. This compound has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Alzheimer's Therapy
1-Methyl-4(1H)-pyridinone derivatives have been explored for their potential in Alzheimer's therapy. The modification of the 3-hydroxy-4-pyridinone framework with structures mimicking amyloid imaging agents, combined with its intrinsic qualities as a metal chelator and antioxidant, shows promise in targeting metal-overloaded amyloid plaques in Alzheimer's disease. The pro-ligands derived from this compound have demonstrated abilities in antioxidant activity, reducing cytotoxicity, and interfering with metal ion-induced amyloid peptide aggregation, making them potential candidates for Alzheimer's treatment (Scott et al., 2011).
Analgesic and Anti-Inflammatory Activities
The synthesis of 4(1H)-pyridinone derivatives has led to the discovery of compounds with significant analgesic and anti-inflammatory properties. These derivatives, structurally designed using molecular hybridization strategies, have shown activities comparable to established drugs like aspirin and indomethacin, indicating their potential as pain relievers and anti-inflammatory agents (Oztürk et al., 2001).
Anti-HIV Agents
This compound-based compounds have also been synthesized as potential anti-HIV agents. Studies on various derivatives have revealed potent HIV-1 reverse transcriptase inhibitory properties, suggesting their potential use in treating HIV infections (Guillemont et al., 2009).
Iron Chelation and Antimicrobial Properties
Modifications of this compound have led to the development of iron chelators with antimicrobial activities. These chelators, featuring ether-derived substituents, have shown potential in the analytical determination of iron in water samples, and some have exhibited biostatic activity against a range of pathogenic bacteria (Moniz et al., 2019).
properties
IUPAC Name |
1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPBUQASUUMJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219727 | |
| Record name | 1-Methyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
695-19-2 | |
| Record name | N-Methyl-4-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-4-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9CD9U6U11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
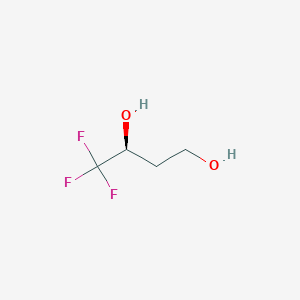
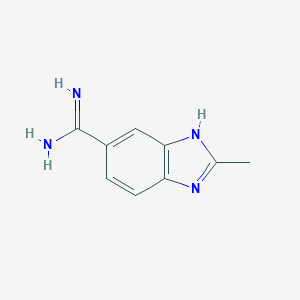

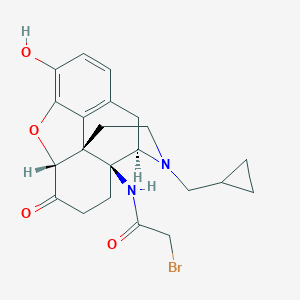
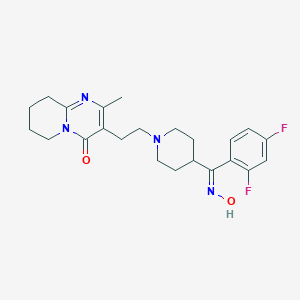

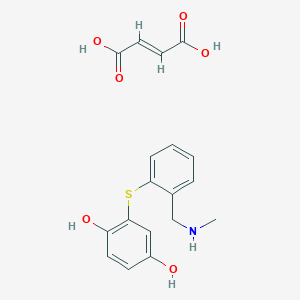
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
